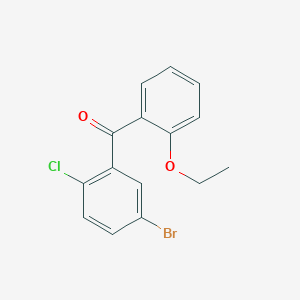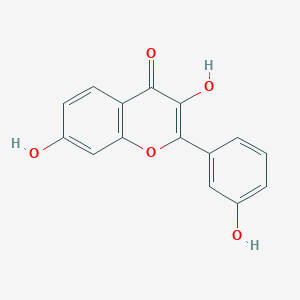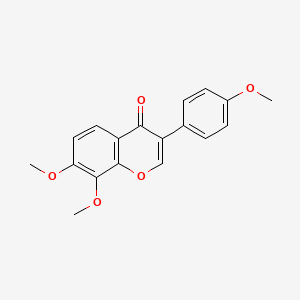
ダパグリフロジン不純物1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dapagliflozin Impurity 1 is a byproduct formed during the synthesis of dapagliflozin, a sodium-glucose cotransporter 2 inhibitor used in the treatment of type 2 diabetes mellitus. . Understanding and controlling impurities in pharmaceutical compounds is crucial for ensuring the safety and efficacy of the final product.
科学的研究の応用
Dapagliflozin Impurity 1 is primarily studied in the context of pharmaceutical research to understand its formation, control, and impact on the safety and efficacy of dapagliflozin. Its applications include:
Analytical Chemistry: Used as a reference standard in the development and validation of analytical methods for impurity profiling.
Toxicology: Studied for its potential toxicological effects to ensure the safety of the final pharmaceutical product.
Pharmaceutical Development: Helps in optimizing the synthesis process of dapagliflozin by identifying and controlling impurity levels
作用機序
Target of Action
Dapagliflozin Impurity 1, like Dapagliflozin, primarily targets the Sodium-Glucose Co-transporter 2 (SGLT2) . SGLT2 is predominantly expressed in the proximal renal tubules and is responsible for the majority of the reabsorption of filtered glucose from the tubular lumen .
Mode of Action
Dapagliflozin Impurity 1 acts as an inhibitor of SGLT2 . By inhibiting SGLT2, it reduces the reabsorption of filtered glucose, thereby promoting urinary glucose excretion . It also reduces sodium reabsorption and increases the delivery of sodium to the distal tubule . This influences several physiological functions, including lowering both pre- and afterload of the heart, downregulation of sympathetic activity, and decreased intraglomerular pressure .
Biochemical Pathways
The inhibition of SGLT2 by Dapagliflozin Impurity 1 affects the glucose metabolism pathway, specifically glycolysis/gluconeogenesis and the pentose phosphate pathway . It also influences the production of certain proteins and metabolites .
Pharmacokinetics
Dapagliflozin is rapidly absorbed when orally administered, generally achieving peak plasma concentrations within 2 hours . It has extensive extravascular distribution with a mean volume of distribution of 118 L . Dapagliflozin undergoes extensive metabolism, predominantly in the liver and kidneys, transforming into metabolites . The major metabolite is dapagliflozin 3-O-glucuronide . The half-life for orally administered dapagliflozin is approximately 12.9 hours .
Result of Action
The action of Dapagliflozin Impurity 1 leads to several molecular and cellular effects. It results in an improvement in glycemic control in adults with type 2 diabetes . It also reduces the risk of sustained estimated glomerular filtration rate (eGFR) decline, end-stage kidney disease (ESKD), cardiovascular death, and hospitalization for heart failure in adults with chronic kidney disease at risk of progression . Furthermore, it reduces the risk of hospitalization for heart failure in adults with type 2 diabetes and either multiple cardiovascular risk factors or established cardiovascular disease .
準備方法
The preparation of Dapagliflozin Impurity 1 involves several synthetic steps:
Starting Material: The synthesis begins with 2-chloro-5-bromobenzoic acid.
Acylation Reaction: This compound is dissolved in a solvent and reacted with an acylation reagent at temperatures between 20-60°C for 1-8 hours to form an intermediate compound.
Subsequent Reactions: The intermediate is then subjected to further reactions involving methoxymethyl amine hydrochloride and n-butyllithium in various solvents and conditions to finally yield Dapagliflozin Impurity 1.
These steps are designed to be specific, with minimal byproducts, making the process suitable for industrial production due to its high yield and reproducibility .
化学反応の分析
Dapagliflozin Impurity 1 undergoes several types of chemical reactions:
Oxidation: It can be oxidized using reagents like manganese dioxide in chloroform.
Substitution: The compound can undergo substitution reactions, particularly involving halogen atoms.
Reduction: Reduction reactions can be performed using various reducing agents under controlled conditions.
Common reagents used in these reactions include manganese dioxide, n-butyllithium, and various solvents like chloroform and hexane . The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
Dapagliflozin Impurity 1 can be compared with other process-related impurities such as:
5-Bromo-2-chlorobenzoic acid: Used as a starting material in the synthesis of dapagliflozin.
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene: Another impurity formed during the synthesis.
These impurities are unique in their chemical structures and formation pathways, and each requires specific analytical methods for detection and quantification. Dapagliflozin Impurity 1 is unique due to its specific formation conditions and the reagents involved in its synthesis .
特性
IUPAC Name |
(5-bromo-2-chlorophenyl)-(2-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO2/c1-2-19-14-6-4-3-5-11(14)15(18)12-9-10(16)7-8-13(12)17/h3-9H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYJBBCGIIGJKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B600759.png)






![(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B600769.png)


![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14R,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B600776.png)


